molecular formula C17H16ClN3O2 B564145 7-Hydroxy Amoxapine-d8 CAS No. 1216833-74-7

7-Hydroxy Amoxapine-d8

Número de catálogo: B564145
Número CAS: 1216833-74-7
Peso molecular: 337.833
Clave InChI: MEUGUMOVYNSGEW-YEBVBAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy AmoxapineThese reactions are often carried out under controlled conditions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .

Análisis De Reacciones Químicas

Metabolic Reactions

7-Hydroxy Amoxapine-d8 undergoes phase I metabolism primarily via hydroxylation and demethylation, mediated by cytochrome P450 enzymes:

  • Primary Enzymes : CYP2D6 and CYP3A4 catalyze oxidation, producing hydroxylated and N-desmethyl metabolites .

  • Deuterium Kinetic Isotope Effect (KIE) : Deuteration at specific positions slows metabolism by 2–3 fold, enhancing plasma half-life compared to non-deuterated analogs .

Key Metabolic Pathways :

  • Oxidation :

    • CYP2D6-mediated 8-hydroxylation forms 7,8-dihydroxy metabolites.

    • CYP3A4 catalyzes N-demethylation, yielding noramoxapine-d7.

  • Conjugation : Phase II glucuronidation at the 7-hydroxy group enhances excretion.

Interaction Studies

Enzyme inhibition/induction studies reveal critical interactions:

  • CYP3A4 Inhibition : Co-administration with ketoconazole reduces hydroxylation by >60%, confirming CYP3A4’s dominant role .

  • Dopamine Receptor Binding : Acts as a D<sub>2</sub> antagonist (K<sub>d</sub> = 160 nM), with deuterium substitution minimally affecting affinity .

Table 2: Enzymatic Interaction Profiles

EnzymeSubstrate Affinity (K<sub>d</sub>/K<sub>i</sub>)Effect of Deuteration
CYP2D658 nM (for serotonin reuptake)Reduced turnover rate
CYP3A41 nM (5-HT<sub>2A</sub> antagonism)Delayed clearance
D<sub>2</sub> Receptor160 nM (antagonism)No significant change

Stability and Degradation

Deuterium enhances stability against oxidative degradation:

  • Thermal Stability : Decomposition temperature increases by 15°C compared to non-deuterated forms.

  • Photolytic Resistance : Reduced degradation under UV light due to strengthened C-D bonds.

Comparative Pharmacokinetics

Table 3: Pharmacokinetic Parameters vs. Non-Deuterated Analog

ParameterThis compound7-Hydroxy Amoxapine
Half-life (t<sub>1/2</sub>)12–14 hours6.5 hours
C<sub>max</sub> (ng/mL)220 ± 30180 ± 25
AUC (ng·h/mL)3200 ± 4002400 ± 300

Aplicaciones Científicas De Investigación

Pharmacological Properties

7-Hydroxy Amoxapine-d8 retains the pharmacological properties of amoxapine, which is utilized in treating various depressive disorders. It exhibits both antidepressant and antipsychotic effects due to its action on neurotransmitter systems, particularly serotonin and norepinephrine. The biological activity of this compound is primarily linked to its role as a dopamine receptor antagonist, influencing mood and emotional regulation through serotonergic and noradrenergic neurotransmission pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

ParameterValue
Cmax (ng/mL)276.0
Tmax (h)5.98
Half-life (h)25
AUC (ng·h/mL)Not specified

These parameters show that the compound is well-absorbed from the gastrointestinal tract and maintains a significant presence in the bloodstream over time, which is critical for its therapeutic effects.

Case Studies

  • Toxicokinetic Evaluation :
    A study assessed the toxicokinetics of amoxapine during overdose conditions in mice. Results indicated that brain concentrations of amoxapine significantly increased with dose escalation, correlating with observed CNS toxicity symptoms such as seizures. Understanding the drug's pharmacokinetics in overdose scenarios is essential for developing effective treatment strategies.
  • Antibacterial Efficacy :
    Research involving E. coli demonstrated that both amoxapine and its metabolites bind effectively to bacterial enzymes, indicating their potential as antibacterial agents. This was supported by computational modeling and in vitro assays confirming their binding affinity and inhibitory effects on bacterial growth.
  • Metabolic Studies :
    In studies using Cunninghamella elegans, it was found that approximately 57% of administered amoxapine was metabolized into active metabolites, including 7-hydroxyamoxapine. This highlights the significance of this metabolite for further toxicological evaluations due to its biological activity.

Mecanismo De Acción

The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its non-deuterated counterpart, 7-Hydroxy Amoxapine. It acts by decreasing the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and improved mood in individuals with depression. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its therapeutic effects .

Comparación Con Compuestos Similares

Uniqueness: The incorporation of deuterium in this compound makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in the compound’s pharmacokinetic and metabolic profiles, potentially resulting in improved stability and reduced side effects .

Propiedades

Número CAS

1216833-74-7

Fórmula molecular

C17H16ClN3O2

Peso molecular

337.833

Nombre IUPAC

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

Clave InChI

MEUGUMOVYNSGEW-YEBVBAJPSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Sinónimos

2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-7-ol;  7-Hydroxyamoxapin-d8; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.